

Comparative analysis of 4-Ethylpiperidin-4-ol with other piperidine derivatives

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Compound of Interest

Compound Name: 4-Ethylpiperidin-4-ol

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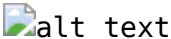
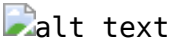
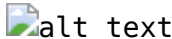
Comparative Analysis of 4-Ethylpiperidin-4-ol and Other Piperidine Derivatives

A Guide for Researchers in Medicinal Chemistry and Drug Development

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide array of biological receptors. This guide provides a comparative analysis of **4-Ethylpiperidin-4-ol**, a simple derivative, against its parent compound, Piperidin-4-ol, and a more complex analogue, 4-(4-chlorophenyl)-4-hydroxypiperidine. The analysis focuses on physicochemical properties, synthesis, and pharmacological potential, supported by experimental data and detailed protocols.

Physicochemical and Pharmacological Data

The properties of a molecule, such as its size, polarity (LogP), and dissociation constant (pKa), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key data for **4-Ethylpiperidin-4-ol** and its comparators. Data for **4-Ethylpiperidin-4-ol** is estimated based on structure-activity relationship (SAR) studies of related 4-alkyl-4-phenylpiperidines, as specific experimental values are not readily available in the literature.^[1]

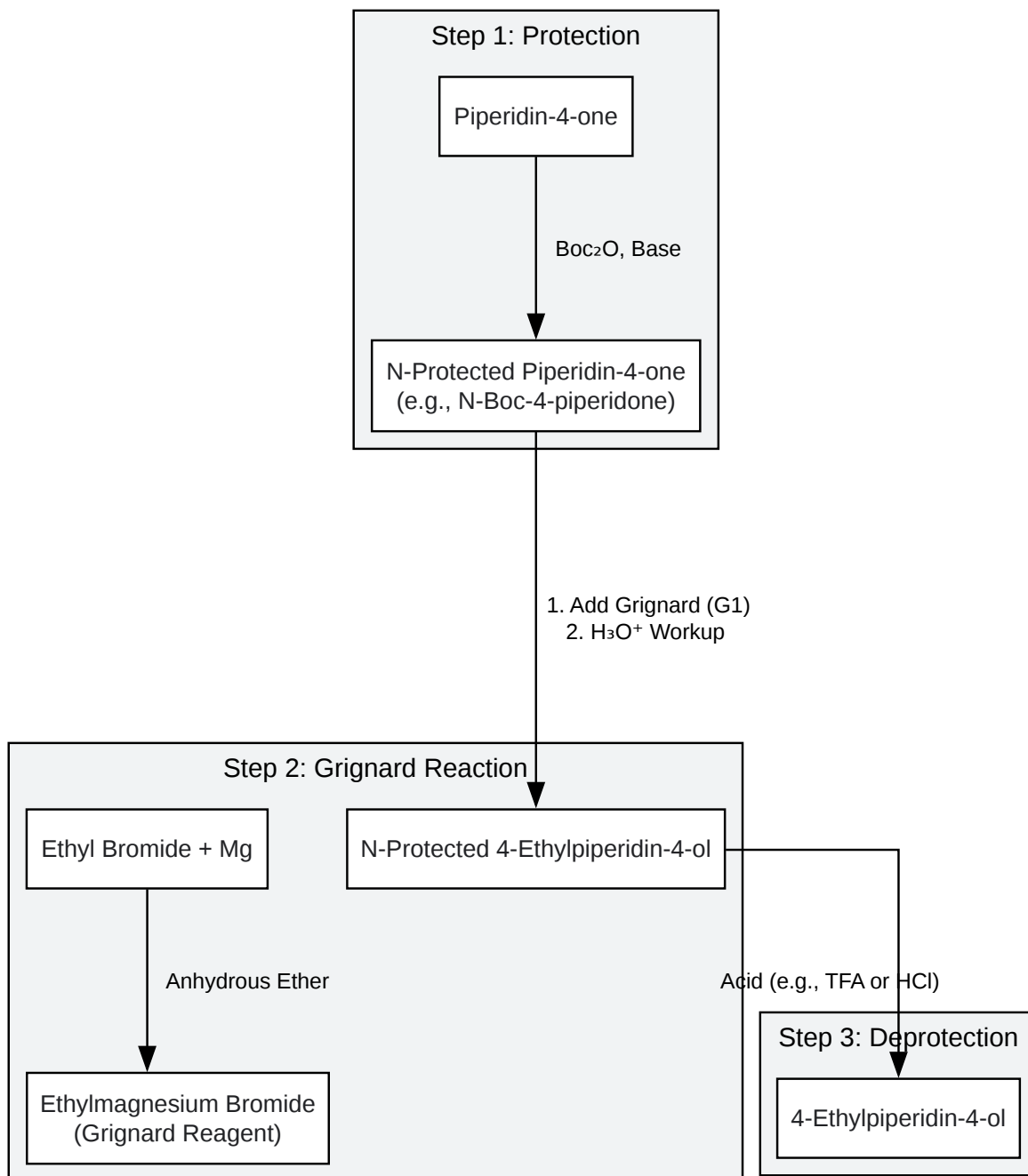
Property	4-Ethylpiperidin-4-ol	Piperidin-4-ol	4-(4-chlorophenyl)-4-hydroxypiperidine
Structure			
Molecular Formula	C ₇ H ₁₅ NO	C ₅ H ₁₁ NO[2]	C ₁₁ H ₁₄ ClNO[3][4]
Molecular Weight	129.20 g/mol	101.15 g/mol [2]	211.69 g/mol [3][4]
LogP (Predicted)	~0.8	-0.3[2]	1.6[4]
pKa (Predicted)	~9.5 (Basic Amine)	~10.4 (Basic Amine)	~9.2 (Basic Amine)
Melting Point	N/A	86-90 °C[5]	137-142 °C[3][6]
Primary Biological	Predicted μ -opioid receptor modulator,[1] CNS agent intermediate	Versatile building block,[5] Histamine H3 antagonist intermediate	NMDA receptor antagonist,[6] Analgesic,[7] Antidepressant intermediate[3]
Analgesic Activity	Predicted to have weak to moderate agonist activity[1]	Negligible[8]	Significant analgesic activity demonstrated in rats[7]

Synthesis and Reaction Mechanisms

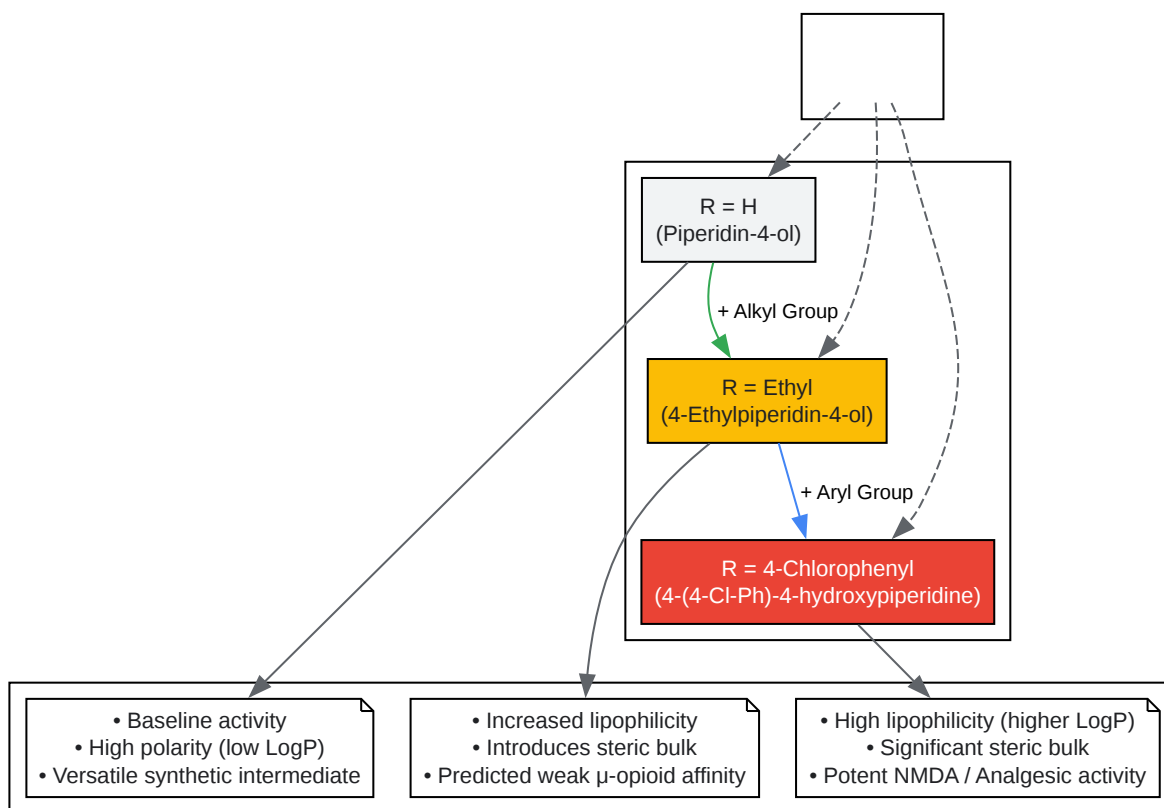
The synthesis of 4-alkyl-4-hydroxypiperidines typically involves a two-step process starting from a suitable N-protected piperidin-4-one. The key step is a Grignard reaction to install the alkyl group at the C4 position, followed by deprotection.

The diagram below illustrates the general synthetic pathway for producing **4-Ethylpiperidin-4-ol**.

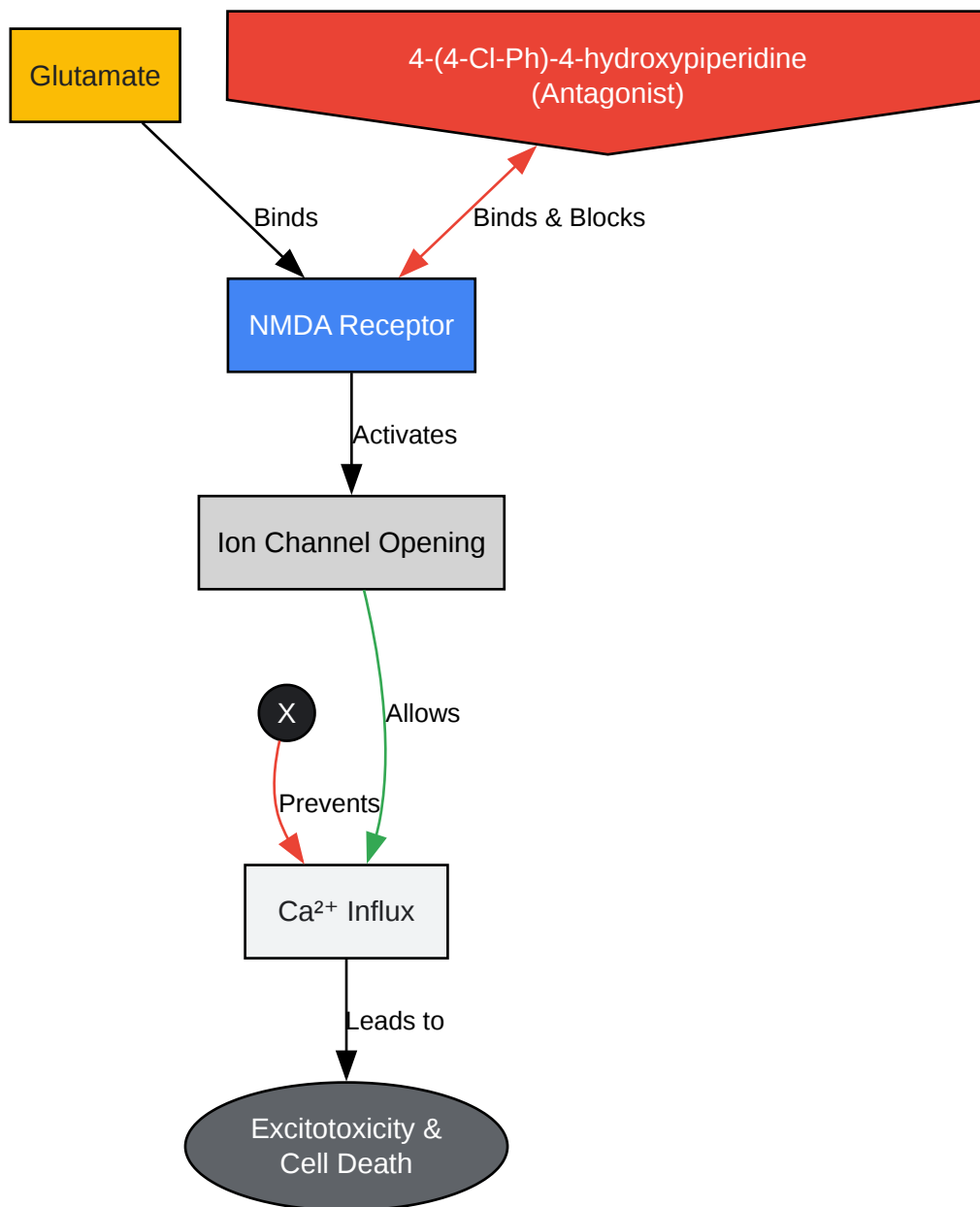
General Synthesis of 4-Ethylpiperidin-4-ol



SAR of C4-Substituted Piperidin-4-ols



NMDA Receptor-Mediated Excitotoxicity Pathway



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